IDO1 Enzymatic Inhibitory Potency: ~18‑Fold Improvement Over 4-Phenylimidazole
In recombinant human IDO1 enzymatic assays, 4-(3-chlorophenyl)-1H-imidazole exhibits an IC50 of 2.6 μM, while the unsubstituted parent 4-phenylimidazole (4-PI) yields an IC50 of 48 μM under comparable conditions using kynurenine production readout [1][2]. This ~18.5‑fold potency gain is attributed to the electron‑withdrawing and steric contributions of the meta‑chloro substituent, which enhance heme‑iron coordination and active‑site complementarity as visualized in the 2.1 Å co‑crystal structure (PDB 6E42) [3].
| Evidence Dimension | IDO1 enzymatic IC50 (kynurenine production assay) |
|---|---|
| Target Compound Data | IC50 = 2.60 × 10³ nM (2.6 μM) |
| Comparator Or Baseline | 4-Phenylimidazole (4-PI): IC50 = 4.80 × 10⁴ nM (48 μM) |
| Quantified Difference | ~18.5‑fold lower IC50 (higher potency) for the 3-chloro derivative |
| Conditions | Recombinant human IDO1; kynurenine production readout with L-tryptophan substrate. Target: E. coli Rosetta (DE3) expressed IDO1. Comparator: E. coli BL21(DE3) expressed IDO1. |
Why This Matters
An ~18.5‑fold IC50 difference directly impacts hit‑to‑lead selection; choosing the wrong analog wastes chemistry resources and produces misleading SAR.
- [1] BindingDB BDBM50575440 (CHEMBL4871575): Inhibition of recombinant human IDO1. IC50 = 2.60E+3 nM. View Source
- [2] BindingDB BDBM50126142 (CHEMBL14145, 4-Phenylimidazole): Inhibition of human IDO expressed in E. coli BL21(DE3). IC50 = 4.80E+4 nM. View Source
- [3] PDB 6E42: Crystal structure of human IDO1 in complex with ferric heme and 4-(3-chlorophenyl)-1H-imidazole. Resolution 2.103 Å. DOI: 10.2210/pdb6e42/pdb. View Source
